molecular formula C7H13NO3 B024148 N-Formyl-L-leucine CAS No. 6113-61-7

N-Formyl-L-leucine

Cat. No. B024148
CAS RN: 6113-61-7
M. Wt: 159.18 g/mol
InChI Key: HFBHOAHFRNLZGN-LURJTMIESA-N
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Description

Synthesis Analysis

  • Enzymatic Resolution : N-Formyl-L-leucine is synthesized through modified Bucherer-Strecker reaction sequences. The isolation of the L-amino acid isomer from the enantiomeric mixture is achieved using immobilized enzymes like D-amino acid oxidase and catalase (Barrio et al., 1983).
  • Polymerization : The compound has been used in the polymerization of N-vinylbenzyl-L-amino acids, demonstrating its role in the synthesis of optically active polymers (Narita & Akiyama, 1974).

Molecular Structure Analysis

  • X-Ray Analysis : The molecular structure of related leucine compounds, such as L-Seryl-L-leucine, reveals information about their conformational behavior and intermolecular interactions, which can be extrapolated to understand N-Formyl-L-leucine (Slowikowska & Lipkowski, 2001).
  • Neutron Scattering : Studies on L-leucine using neutron scattering techniques provide insights into the local dynamics and molecular structure relevant to N-Formyl-L-leucine (Façanha Filho et al., 2011).

Chemical Reactions and Properties

  • Reactivity in Polymers : N-Formyl-L-leucine derivatives show notable reactivity in polymerization processes, indicating their utility in creating high-molecular-weight polypeptides and influencing the polymer's structural properties (Kanazawa et al., 1982).

Physical Properties Analysis

  • Crystal Structure : The crystal structure of compounds like L-leucine provides insights into the physical properties of N-Formyl-L-leucine, such as its potential crystal packing and phase transitions (Binns et al., 2016).

Chemical Properties Analysis

  • Amino Acid Discrimination : Research on the leucyl-tRNA synthetase's editing domain, which interacts with leucine and related molecules, sheds light on how N-Formyl-L-leucine might be distinguished based on its chemical properties (Liu et al., 2006).
  • Maillard Reaction : The Maillard reaction involving leucine derivatives, such as N-Formyl-L-leucine, is significant in food chemistry and could influence the compound's chemical behavior (Hellwig & Henle, 2012).

Scientific Research Applications

  • Nanosensors for Cellular Metabolism : Genetically encoded nanosensors using leucine can measure its concentration in bacterial and yeast cells. This application is valuable for studying cellular metabolism and protein synthesis (Mohsin et al., 2013).

  • Chemotaxis in Leucocytes : N-formylmethionine, a compound related to N-Formyl-L-leucine, attracts leucocytes, including neutrophils and macrophages. This suggests its potential role in chemotaxis linked to bacterial-produced materials (Schiffmann et al., 1975).

  • Role in Pancreatic Cancer : Leucine aminopeptidase, associated with leucine metabolism, shows high activity in pancreatic cancer patients, indicating its contribution to tumor growth (Rutenburg et al., 1958).

  • Sperm Motility and Interaction : N-formyl chemotactic peptides, related to N-Formyl-L-leucine, bind to receptors on human spermatozoa, suggesting a role in sperm motility and cell interaction (Gnessi et al., 1986).

  • Protein Synthesis Post-Exercise : Leucine supplementation in a low-protein mixed macronutrient beverage enhances myofibrillar protein synthesis in young men after exercise (Churchward-Venne et al., 2014).

  • Regulation of Insulin Secretion : Leucine metabolism is crucial in regulating insulin secretion from pancreatic beta cells, impacting glycemic control in diabetes (Yang et al., 2010).

  • Leucine in Translation Initiation : Leucine stimulates protein synthesis in food-deprived rats through a specific pathway, highlighting its uniqueness among branched-chain amino acids (BCAA) (Anthony et al., 2000).

  • Synthesis for Medical Imaging : L-[1-11C]leucine, a compound related to N-Formyl-L-leucine, can be synthesized for use in positron emission tomography, with applications in medical imaging (Barrio et al., 1983).

  • Enzyme Activity in Peptide Hydrolysis : Leucine aminopeptidase is key in peptide hydrolysis, requiring specific purification methods (Delange & Smith, 1971).

  • Method for N-formylation of Peptides : A study presents an efficient method for N-formylation of peptide chains, relevant in biological processes (Tornesello et al., 2016).

Safety And Hazards

N-FORMYL-L-LEUCINE should be handled with suitable protective equipment to avoid dust formation and inhalation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

N-FORMYL-L-LEUCINE is an essential component of various biochemical pathways and is used in the synthesis of peptides, drugs, and food additives . It has potential applications in developing FPR1-targeting agents .

properties

IUPAC Name

(2S)-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878997
Record name DL-Leucine, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-leucine

CAS RN

6113-61-7, 5338-45-4
Record name N-Formyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6113-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formylleucine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Leucine, N-formyl-
Source EPA DSSTox
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Record name N-formyl-L-leucine
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Record name N-FORMYLLEUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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